N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Overview
Description
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound that features a morpholine ring, an ethoxy group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the morpholine and ethoxy groups. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the thiophene ring and the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction to form dihydro derivatives.
Substitution: The ethoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs.
Scientific Research Applications
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-ethoxy-3-(4-{3-methyl-5-[4-(3-methyl-isoxazol-5-yl)-phenyl]thiophen-2-ylmethoxy}-phenyl)-propionic acid (PAM-1616).
Morpholine Derivatives: Compounds containing the morpholine ring, such as certain antihypertensive agents.
Uniqueness
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine is unique due to its combination of a thiophene ring, an ethoxy group, and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S.2ClH/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18;;/h3-6,13-14,21H,2,7-12,15-16H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNXYXWBUMWKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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